molecular formula C12H13ClN2O5 B2928056 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid CAS No. 1397006-89-1

2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2928056
CAS No.: 1397006-89-1
M. Wt: 300.7
InChI Key: FXYQJFFJQHAXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to a formamido group and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps One common method starts with the nitration of 4-chloronitrobenzene to introduce the nitro group This is followed by the formation of the formamido group through a reaction with formamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The formamido group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Reduction of the nitro group: 2-[(4-Chloro-3-aminophenyl)formamido]-3-methylbutanoic acid.

    Substitution of the chloro group: 2-[(4-Methoxy-3-nitrophenyl)formamido]-3-methylbutanoic acid.

Scientific Research Applications

2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, leading to various biological effects. The formamido group may also play a role in binding to proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

  • 2-[(4-Chloro-3-nitrophenyl)formamido]propanoic acid
  • 2-[(4-Chloro-3-nitrophenyl)formamido]butanoic acid

Comparison: Compared to similar compounds, 2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its methylbutanoic acid moiety provides additional steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQJFFJQHAXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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